molecular formula C16H11ClFNO2S B2868788 2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide CAS No. 2380070-05-1

2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B2868788
CAS No.: 2380070-05-1
M. Wt: 335.78
InChI Key: AQSPZSXKRJRUFV-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with chloro and fluoro groups, as well as furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to the formation of a furanone derivative, while reduction of the benzamide group could yield an amine.

Scientific Research Applications

2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application being studied, but it often involves modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide apart is the presence of both furan and thiophene rings, which can impart unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions or electronic characteristics.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2S/c17-13-2-1-3-14(18)15(13)16(20)19-7-12-6-11(9-22-12)10-4-5-21-8-10/h1-6,8-9H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSPZSXKRJRUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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